![molecular formula C9H14O3S B14639407 2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate CAS No. 53414-21-4](/img/structure/B14639407.png)
2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a prop-2-en-1-yl sulfanyl group, and a prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate typically involves the reaction of 2-hydroxy-3-mercaptopropyl acrylate with allyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the thiol group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enoate group can be reduced to form the corresponding saturated ester.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated esters.
Substitution: Ethers or esters.
Scientific Research Applications
2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of reactive functional groups allows it to form covalent bonds with target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-phenoxypropyl acrylate
- 2-Hydroxy-3-[(octyloxy)propyl]sulfanyl]ethan-1-ol
Uniqueness
2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate is unique due to the presence of both a hydroxy group and a prop-2-en-1-yl sulfanyl group, which confer distinct reactivity and properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
53414-21-4 |
|---|---|
Molecular Formula |
C9H14O3S |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
(2-hydroxy-3-prop-2-enylsulfanylpropyl) prop-2-enoate |
InChI |
InChI=1S/C9H14O3S/c1-3-5-13-7-8(10)6-12-9(11)4-2/h3-4,8,10H,1-2,5-7H2 |
InChI Key |
PPRRXCMIGWYLMP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCC(COC(=O)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


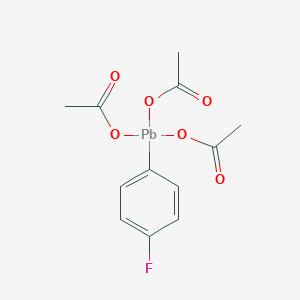
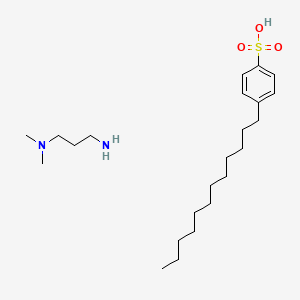
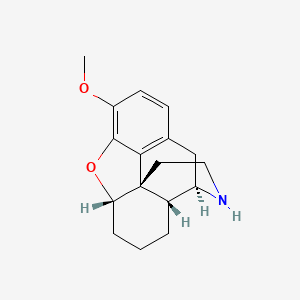

![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)
![N-(3-Methylphenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14639367.png)
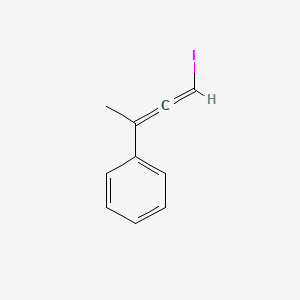
![N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine](/img/structure/B14639389.png)
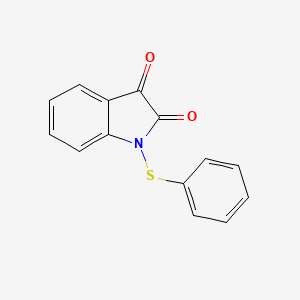
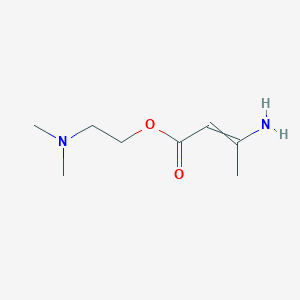
![Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14639410.png)
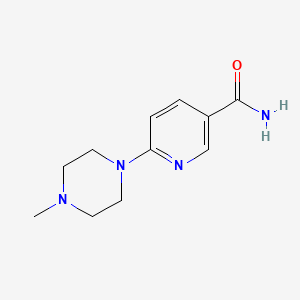

![Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-](/img/structure/B14639435.png)
